3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrole ring, a thiophene ring, and various functional groups
Preparation Methods
The synthesis of 3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrole ring, the introduction of the thiophene ring, and the attachment of various functional groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for developing new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups and rings. Similar compounds might include those with pyrrole or thiophene rings, but with different substituents or functional groups. The presence of the hydroxyl, methoxy, and carbonyl groups in this compound provides it with distinct chemical properties and reactivity.
Properties
Molecular Formula |
C29H24N2O4S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(pyridin-3-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H24N2O4S/c1-19-5-2-6-20(15-19)18-35-23-11-9-22(10-12-23)27(32)25-26(24-8-4-14-36-24)31(29(34)28(25)33)17-21-7-3-13-30-16-21/h2-16,26,32H,17-18H2,1H3/b27-25- |
InChI Key |
XXELUSMHUMEQFY-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CS5)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CS5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.